molecular formula C10H13BO4 B1355224 2-Ethoxy-3-formyl-5-methylphenylboronic acid CAS No. 480424-54-2

2-Ethoxy-3-formyl-5-methylphenylboronic acid

Cat. No.: B1355224
CAS No.: 480424-54-2
M. Wt: 208.02 g/mol
InChI Key: PICMLDFIWSDJPE-UHFFFAOYSA-N
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Description

2-Ethoxy-3-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C10H13BO4 It is a derivative of phenylboronic acid, featuring an ethoxy group, a formyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-formyl-5-methylphenylboronic acid typically involves the reaction of 2-ethoxy-5-methylphenylboronic acid with a formylating agent. One common method is the formylation of the aromatic ring using Vilsmeier-Haack reaction conditions, which involves the use of a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-formyl-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.

Major Products Formed

    Oxidation: 2-Ethoxy-3-carboxy-5-methylphenylboronic acid.

    Reduction: 2-Ethoxy-3-hydroxymethyl-5-methylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

2-Ethoxy-3-formyl-5-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-formyl-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The formyl group can participate in nucleophilic addition reactions, leading to various functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-formyl-5-methylphenylboronic acid is unique due to the presence of both an ethoxy group and a formyl group on the aromatic ring, providing a combination of electronic effects that enhance its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of new materials and bioactive compounds.

Properties

IUPAC Name

(2-ethoxy-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICMLDFIWSDJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584293
Record name (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-54-2
Record name (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-3-formyl-5-methylphenylboronic acid
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